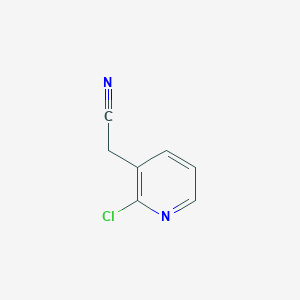

(2-Chloropyridin-3-yl)acetonitrile

Cat. No. B174756

Key on ui cas rn:

101012-32-2

M. Wt: 152.58 g/mol

InChI Key: DMWOJKQPJYWCCB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08487101B2

Procedure details

In a 3 L reactor, set for reflux under positive nitrogen pressure and using a bleach scrubber, was prepared a solution of potassium cyanide (68.32 g, 1.04M) in EtOH (136 mL) and water (255 mL). The mixture was heated to reflux, at which point a solution of 2-chloro-3-(chloromethyl)pyridine (Intermediate 1; 170.0 g, 1.04M) in EtOH (170 mL) was added dropwise over 30 minutes. The whole mixture was maintained at reflux for a further 150 minutes. The mixture was then allowed to cool just below boiling point and the equipment set for distillation. A total of 8.5 volumes of EtOH were removed. On cooling, half a volume of water was added. At a temperature of 40° C., the solution was seeded and crystallised instantaneously. The thick beige slurry was allowed to cool to ambient temperature and then to 0° C. This mixture was filtered, rinsed with cold water (2 vols) and dried at 45° C. in a vacuum oven overnight. The title compound was afforded as a beige solid in excellent yield and purity (126.9 g, 80%). δH (d6-DMSO, 300 MHz) 8.45 (1H, dd), 8.00 (1H, dd), 7.50 (1H, dd), 4.15 (2H, s). LCMS (ES)+ RT 2.15 min, m/e 153.01 & 155.01 (M+1 & M+3, Product).

Name

Identifiers

|

REACTION_CXSMILES

|

[C-:1]#[N:2].[K+].[Cl:4][C:5]1[C:10]([CH2:11]Cl)=[CH:9][CH:8]=[CH:7][N:6]=1>CCO.O>[Cl:4][C:5]1[C:10]([CH2:11][C:1]#[N:2])=[CH:9][CH:8]=[CH:7][N:6]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

68.32 g

|

|

Type

|

reactant

|

|

Smiles

|

[C-]#N.[K+]

|

|

Name

|

|

|

Quantity

|

136 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCO

|

|

Name

|

|

|

Quantity

|

255 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

170 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC=CC=C1CCl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC=CC=C1CCl

|

|

Name

|

|

|

Quantity

|

170 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCO

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 3 L reactor, set

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

for reflux under positive nitrogen pressure

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise over 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The whole mixture was maintained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for a further 150 minutes

|

|

Duration

|

150 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool just

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the equipment set for distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A total of 8.5 volumes of EtOH were removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

On cooling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

half a volume of water was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At a temperature of 40° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallised instantaneously

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to 0° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

This mixture was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsed with cold water (2 vols)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 45° C. in a vacuum oven overnight

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=NC=CC=C1CC#N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |